molecular formula C9H12ClN3O B1418322 1-(6-Chloropyridazin-3-yl)piperidin-3-ol CAS No. 939986-92-2

1-(6-Chloropyridazin-3-yl)piperidin-3-ol

Cat. No. B1418322
M. Wt: 213.66 g/mol
InChI Key: KPHWCJVBMSJJCJ-UHFFFAOYSA-N
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Description

“1-(6-Chloropyridazin-3-yl)piperidin-3-ol” is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(6-Chloropyridazin-3-yl)piperidin-3-ol”. However, a related compound, “6-Chloropyridazin-3-yl derivatives”, has been synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs)2.



Molecular Structure Analysis

I couldn’t find specific information about the molecular structure of “1-(6-Chloropyridazin-3-yl)piperidin-3-ol”. However, the molecular structure can be inferred from its molecular formula, C9H12ClN3O.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(6-Chloropyridazin-3-yl)piperidin-3-ol” are not readily available. However, it’s worth noting that this compound could potentially participate in reactions typical of chloropyridazines and piperidinols3.


Scientific Research Applications

Anticonvulsant Compounds

1-(6-Chloropyridazin-3-yl)piperidin-3-ol has been studied for its structural and electronic properties in the context of anticonvulsant drugs. These studies involve crystal structures of similar compounds and provide insights into their pharmacological potential. Such compounds exhibit properties like limited inclination of the phenyl ring and a marked delocalization of the piperidine nitrogen lone pair, which could be relevant in their anticonvulsant action (Georges et al., 1989).

Corrosion Inhibition

In the field of materials science, 1-(6-Chloropyridazin-3-yl)piperidin-3-ol has been investigated for its potential in protecting mild steel surfaces. This compound, among others, has been tested for its efficacy in inhibiting corrosion of mild steel in acidic environments. The research suggests that such compounds can form a protective film on steel surfaces, thereby reducing corrosion (Olasunkanmi et al., 2018).

Synthesis and Biological Evaluation

Another aspect of research focuses on the synthesis of derivatives of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol for potential biological applications. One study involves the synthesis and evaluation of derivatives as analgesic agents. This demonstrates the compound’s versatility in being a building block for various pharmacologically active agents (Aggarwal et al., 2020).

Heterocyclic Chemistry

1-(6-Chloropyridazin-3-yl)piperidin-3-ol is also significant in the synthesis of various heterocyclic systems. These syntheses contribute to the exploration of novel compounds with potential biological activities. The compound plays a role in creating diverse molecular structures, which could lead to new discoveries in medicinal chemistry (Youssef et al., 2005).

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWCJVBMSJJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656009
Record name 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)piperidin-3-ol

CAS RN

939986-92-2
Record name 1-(6-Chloro-3-pyridazinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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